molecular formula C27H23N3OS B2723700 4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 442879-29-0

4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2723700
CAS No.: 442879-29-0
M. Wt: 437.56
InChI Key: AGVARKJZARVJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Pyrrolopyrimidine Scaffold Research

Historical Development of Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidine derivatives originated from efforts to mimic purine-based biological activity while improving metabolic stability and synthetic accessibility. Early synthetic routes, such as the cyclization of Ugi-Smiles adducts, leveraged vicinal amide functions to activate N-benzyl groups for intramolecular trapping by alkynes, enabling efficient construction of the pyrrolopyrimidine core. By the 2010s, researchers expanded applications to oncology, exemplified by diarylureas and diarylamides bearing this scaffold, which demonstrated broad-spectrum antiproliferative activity against the NCI-60 cancer cell line panel. The development of microwave-assisted Pd-catalyzed coupling further streamlined the synthesis of C6- and C7-substituted derivatives, facilitating systematic structure-activity relationship (SAR) studies.

Significance of Pyrrolo[2,3-d]pyrimidines as Bioisosteres of Purine

Pyrrolo[2,3-d]pyrimidines serve as effective bioisosteres of purines by replicating hydrogen-bonding patterns and aromatic stacking interactions while introducing enhanced pharmacokinetic properties. For instance, replacing purine’s imidazole ring with a pyrrole moiety reduces susceptibility to enzymatic degradation, as evidenced by the submicromolar antiproliferative activity of pyrrolo[2,3-d]pyrimidine derivatives against tumor cell lines. The scaffold’s ability to accommodate diverse substituents at the 4-, 5-, and 7-positions allows precise modulation of target affinity, as seen in CDK inhibitors where sulfamoylphenyl groups at C2 improved kinase selectivity.

Medicinal Chemistry Research Evolution of Substituted Pyrrolo[2,3-d]pyrimidines

Substitution patterns profoundly influence biological activity. Early work focused on C7 aryl groups to enhance DNA intercalation, while later studies prioritized C4 modifications to optimize target engagement. For example, 7-cyclopentyl-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide derivatives exhibited potent CDK inhibition, with IC~50~ values below 0.2 μM. Concurrently, C4 thioether substitutions, such as benzylthio groups, were explored for their electron-withdrawing effects and ability to participate in hydrophobic interactions. The compound 4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exemplifies this trend, combining a 4-ethoxyphenyl moiety at C7 for solubility and a benzylthio group at C4 for target binding.

Table 1: Key Substitution Patterns and Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives
Position Substituent Biological Activity Source
C2 Sulfamoylphenyl CDK inhibition (IC~50~ < 0.2 μM)
C4 Benzylthio Enhanced target binding
C7 4-Ethoxyphenyl Improved solubility

Rationale for 4-Position Thio-Substitution in Pyrrolo[2,3-d]pyrimidines

The 4-position’s strategic location within the pyrrolopyrimidine scaffold makes it ideal for modulating electronic and steric properties. Thio-substitutions introduce sulfur’s polarizability and lone pairs, fostering interactions with cysteine residues or metal ions in enzymatic pockets. For instance, 4-benzylthio derivatives exhibit improved binding to kinase ATP pockets due to sulfur’s capacity for hydrogen bonding and π-π stacking. Additionally, the benzylthio group’s lipophilicity enhances membrane permeability, as observed in pyrrolo[2,3-d]pyrimidines with submicromolar antiproliferative activity. In 4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, the ethoxyphenyl group at C7 further balances hydrophobicity, optimizing bioavailability without compromising target affinity.

Properties

IUPAC Name

4-benzylsulfanyl-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-2-31-23-15-13-22(14-16-23)30-17-24(21-11-7-4-8-12-21)25-26(30)28-19-29-27(25)32-18-20-9-5-3-6-10-20/h3-17,19H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVARKJZARVJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate anilines, aryl ketones, and other intermediates under specific conditions. For instance, the use of ZnCl₂ as a catalyst in a three-component coupling reaction can yield various pyrimidine derivatives . Additionally, oxidative annulation involving anilines and aryl ketones promoted by K₂S₂O₈ can also be employed .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as K₂S₂O₈.

    Reduction: Reduction reactions may involve reagents like NaBH₄ or LiAlH₄.

    Substitution: Nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: K₂S₂O₈, H₂O₂

    Reducing agents: NaBH₄, LiAlH₄

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibits promising anticancer activity. Cytotoxicity assays have shown effective inhibition against various cancer cell lines with IC50 values in the micromolar range. The mechanism of action is primarily associated with the inhibition of specific protein kinases involved in cancer cell proliferation, suggesting a potential role as a targeted therapy in oncology .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. Studies have explored its potential as an inhibitor against Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are critical for the survival of the malaria parasite. In vitro evaluations have shown that certain derivatives of pyrrolo[2,3-d]pyrimidines can inhibit PfCDPK4 and PfCDPK1 with IC50 values ranging from 0.210 to 0.589 μM . This suggests that such compounds could serve as novel antimalarial agents.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrrolo[2,3-d]pyrimidines, compounds were tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that specific derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells, highlighting their potential as effective chemotherapeutic agents .

Case Study 2: Antimalarial Activity

A series of pyrrolo[2,3-d]pyrimidines were designed and tested for their ability to inhibit PfCDPKs. The most promising compounds showed moderate antiplasmodial activity with IC50 values confirming their potential as new treatments for malaria . Further optimization of these compounds is ongoing to enhance their efficacy.

Mechanism of Action

The mechanism of action of 4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with substitutions at the 4-, 5-, and 7-positions dictating physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions 4, 5, 7) Molecular Weight Key Features Reference
4-(Benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Benzylthio, Phenyl, 4-Ethoxyphenyl ~503.6 g/mol High lipophilicity (benzylthio); potential for sulfur-mediated interactions. -
4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine Chloro, 4-Fluorophenyl, Phenyl 323.76 g/mol Electronegative Cl and F substituents; enhanced halogen bonding.
4-Chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Chloro, Phenyl, 4-Ethoxyphenyl ~375.8 g/mol Ethoxyphenyl improves solubility; chloro group for electrophilic reactivity.
7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine Methyl, 2-(3,5-dimethoxyphenyl)ethyl, Benzyl 402.5 g/mol Antitumor activity; amine group enables hydrogen bonding.
7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Hydroxyl, Phenyl, 4-Methylphenyl 301.35 g/mol Polar hydroxyl group increases solubility; reduced membrane permeability.

Key Observations:

  • Benzylthio vs.
  • Ethoxyphenyl vs. Methylphenyl : The 4-ethoxyphenyl substituent introduces steric bulk and electron-donating effects compared to smaller methylphenyl groups, which may alter binding to hydrophobic pockets in biological targets .
  • Sulfur vs. Oxygen/Nitrogen Interactions : The thioether group may engage in unique sulfur-π or hydrophobic interactions, unlike hydrogen-bonding capabilities of hydroxyl or amine groups .

Crystallographic and Molecular Packing Differences

  • Hydrogen Bonding : In 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, C–H···π interactions stabilize molecular packing, with centroid distances of 4.390 Å . The benzylthio group in the target compound may disrupt such interactions due to its bulk, leading to altered crystal packing.
  • π–π Stacking : Compounds with planar pyrrolo-pyrimidine cores (e.g., ) exhibit π–π stacking along specific crystallographic axes. The benzylthio group’s aromatic ring could introduce additional π-stacking motifs absent in chloro or methyl analogs .

Biological Activity

The compound 4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and biological evaluations.

Synthesis

The synthesis of 4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions that include the formation of the pyrrolo[2,3-d]pyrimidine core followed by functionalization at various positions. The synthetic pathway often utilizes starting materials such as benzyl thiol and ethoxy-substituted phenyl compounds. For instance, one common method involves the reaction of 4-ethoxyphenyl derivatives with thiophenol derivatives under specific conditions to yield the desired product with moderate to high yields .

Example Synthesis Route

  • Formation of Pyrrolo[2,3-d]pyrimidine Core : The initial step involves cyclization reactions that create the pyrrolo[2,3-d]pyrimidine structure.
  • Functionalization : Subsequent reactions introduce the benzylthio and ethoxy groups at designated positions.
  • Purification : The final product is purified using techniques such as column chromatography.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrrolo[2,3-d]pyrimidines. In particular, 4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has shown promising results against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
  • IC50 Values : Preliminary results indicated IC50 values in the low micromolar range, suggesting significant antiproliferative effects. For example, a related compound displayed an IC50 of 0.16 μM against MCF-7 cells .

The biological activity of 4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is believed to involve inhibition of specific kinases involved in tumor growth and proliferation. Molecular docking studies suggest that this compound can effectively bind to target proteins such as Focal Adhesion Kinase (FAK) and Plasmodium falciparum Calcium-dependent Protein Kinases (PfCDPKs), which are critical for cell signaling pathways in cancer and malaria respectively.

Target Kinases

  • FAK Inhibition : Compounds in this class have been shown to inhibit FAK activity, which is crucial for cancer cell migration and invasion.
  • PfCDPK Inhibition : The compound also displays inhibitory activity against PfCDPKs, which could be leveraged for antimalarial therapies.

Case Study 1: Anticancer Efficacy

A study focused on a series of pyrrolo[2,3-d]pyrimidines demonstrated that modifications at various positions significantly influenced their anticancer efficacy. The study found that compounds with specific substituents showed enhanced potency against MCF-7 cells compared to others without those modifications.

CompoundIC50 (μM)Cell Line
4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl0.16MCF-7
Related Compound A0.12A549

Case Study 2: Antimalarial Activity

Another investigation evaluated the antimalarial potential of related pyrrolo[2,3-d]pyrimidines against Plasmodium falciparum. The study reported several derivatives with IC50 values ranging from 0.210 μM to 0.589 μM against PfCDPK4 and PfCDPK1.

CompoundIC50 (μM)Target Enzyme
Compound B0.210PfCDPK4
Compound C0.530PfCDPK1

Q & A

Q. Experimental Design :

  • Synthesize analogs with halogenated or alkylated benzylthio groups.
  • Test in enzyme inhibition assays (e.g., kinase panels) and compare IC₅₀ values .

Advanced: What computational strategies are effective for predicting reaction pathways and optimizing yields?

Methodological Answer:

  • Quantum mechanical modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate transition states for cyclization steps .
  • Machine learning : Train models on reaction databases to predict optimal solvent/base combinations (e.g., triethylamine for deprotonation ).
  • Reaction kinetics : Apply Arrhenius plots to determine activation energy for critical steps (e.g., sulfur nucleophile attack ).

Data Contradiction: How should researchers resolve discrepancies in reported solubility and purity across studies?

Methodological Answer:

  • Solubility : Test in DMSO, DMF, and ethanol at 25–60°C; note that triethylamine additives may artificially enhance solubility .
  • Purity : Cross-validate HPLC with NMR integration; impurities <0.5% may not appear in elemental analysis .
  • Reproduce protocols : Standardize reaction times (e.g., 12–24 hrs for cyclization) and solvent drying methods .

Advanced: What mechanistic insights explain the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Binding mode : The pyrrolopyrimidine core mimics ATP’s adenine motif, competing for kinase active sites .
  • Benzylthio group : Forms van der Waals contacts with hydrophobic pockets, increasing binding affinity (ΔG = −9.2 kcal/mol in docking studies ).
  • 4-Ethoxyphenyl : Reduces off-target effects by avoiding polar interactions with non-target kinases .

Q. Experimental Validation :

  • Perform X-ray crystallography of compound-bound kinase complexes.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Basic: What challenges arise in characterizing this compound’s regiochemistry via NMR?

Methodological Answer:

  • Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve pyrrolopyrimidine proton couplings (e.g., C6-H at δ 6.78 ppm ).
  • Dynamic effects : Low-temperature NMR (−40°C) slows ring puckering, sharpening split signals .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbon connectivity .

Advanced: How can reaction kinetics be systematically studied for scale-up?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio) .
  • In-situ monitoring : Employ ReactIR to track intermediate formation (e.g., thiolate anion at 2550 cm⁻¹ ).
  • Scale-up criteria : Maintain constant Reynolds number (Re) and mixing efficiency during transition from batch to flow reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.